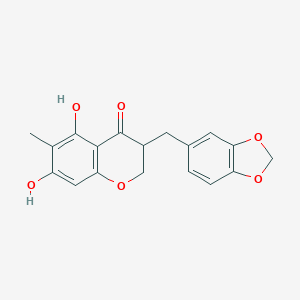

Ophiogonanone A

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

75239-63-3 |

|---|---|

Fórmula molecular |

C18H16O6 |

Peso molecular |

328.3 g/mol |

Nombre IUPAC |

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3/t11-/m1/s1 |

Clave InChI |

QBRLTNYECODTFP-LLVKDONJSA-N |

SMILES isomérico |

CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC4=C(C=C3)OCO4)O |

SMILES canónico |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O |

Apariencia |

Powder |

Origen del producto |

United States |

Isolation and Structural Elucidation Methodologies of Ophiopogonanone a

Botanical Sourcing and Isolation Techniques from Ophiopogon Species

Ophiopogonanone A is a naturally occurring compound found primarily in the tubers of plants from the Ophiopogon genus, which belongs to the Asparagaceae family. stuartxchange.org The most notable source of this compound is Ophiopogon japonicus, a plant native to East, Southeast, and South Asia. stuartxchange.orgmedchemexpress.comchemfaces.comas-1.co.jp The tuberous roots of this plant, known as "Maidong" in traditional Chinese medicine, are the primary part used for the extraction of Ophiopogonanone A and other related homoisoflavonoids. researchgate.net

The initial step in isolating Ophiopogonanone A involves the extraction of the compound from the plant material. Given that homoisoflavonoids are generally polar compounds, polar organic solvents are typically used for this purpose. mdpi.com The tuberous roots of Ophiopogon japonicus are often extracted with solvents such as ethanol (B145695) or methanol (B129727) to create a crude extract containing a mixture of phytochemicals. mdpi.comresearchgate.netbiocrick.com

Following the initial extraction, a series of separation techniques are employed to isolate Ophiopogonanone A from the complex mixture. These techniques often begin with partitioning the crude extract with solvents of varying polarities. For instance, an ethyl acetate-soluble fraction is often prepared to enrich the homoisoflavonoid content. researchgate.netmdpi.com

Advanced Chromatographic and Spectroscopic Methods for Isolation and Purity Assessment

To achieve the isolation of pure Ophiopogonanone A, a combination of advanced chromatographic techniques is essential. These methods separate compounds based on their physical and chemical properties.

Chromatographic Techniques:

Column Chromatography (CC): This is a fundamental technique used for the initial separation of compounds from the crude extract. iipseries.orgnih.gov Silica (B1680970) gel is a commonly used stationary phase, and a gradient of solvents, such as n-hexane and acetone, is used as the mobile phase to elute different fractions. mdpi.com Polyamide column chromatography is another variant employed in the purification process. mdpi.com

Sephadex LH-20: This gel filtration chromatography technique separates molecules based on their size and is widely used for the purification of phytochemicals like Ophiopogonanone A. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique crucial for the final purification and purity assessment of Ophiopogonanone A. iipseries.orgsci-hub.rujsmcentral.org Both analytical and preparative HPLC are utilized. jsmcentral.org Reversed-phase HPLC with mobile phases consisting of methanol, water, and acetonitrile (B52724) is frequently employed. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC): This is another liquid-liquid partition chromatography technique that has been successfully used to isolate homoisoflavonoids from Ophiopogon japonicus extracts. mdpi.com

The purity of the isolated Ophiopogonanone A is often assessed using HPLC, with purity levels as high as 99.24% being reported. medchemexpress.com

Spectroscopic Methods for Structural Elucidation:

Once a pure compound is isolated, its chemical structure is determined using a variety of spectroscopic techniques. griffith.edu.au

Mass Spectrometry (MS): This technique provides information about the molecular weight and molecular formula of the compound. nih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to determine the quasi-molecular ion peaks. nih.gov Ultra-high-performance liquid chromatography combined with quadrupole time-of-flight tandem mass spectrometry (LC-Q/TOF-MS) is a powerful tool for both identifying and characterizing metabolites of Ophiopogonanone A. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the detailed structure of organic molecules. oxinst.comslideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.

¹H-NMR (Proton NMR): Provides information about the number and chemical environment of the protons in the molecule. slideshare.nethmdb.cahmdb.ca

¹³C-NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms present in the structure. nih.gov

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between different atoms in the molecule, ultimately leading to the complete structural elucidation of Ophiopogonanone A. numberanalytics.com

The combination of these advanced chromatographic and spectroscopic methods allows for the unambiguous isolation and structural determination of Ophiopogonanone A from its natural sources.

Synthetic Chemistry Approaches for Ophiopogonanone a and Its Congeners

Total Synthesis Strategies of Ophiopogonanone A

While a dedicated total synthesis of Ophiopogonanone A itself is not extensively documented in dedicated publications, the chemical literature provides well-established strategies for constructing the homoisoflavonoid scaffold, which are directly applicable. These methods generally involve the synthesis of a substituted chroman-4-one core followed by the introduction of the B-ring via a benzyl (B1604629) or benzylidene group.

A prevalent strategy begins with a suitably substituted 2-hydroxyacetophenone, which serves as the precursor to the A-ring and the attached carbonyl and ether oxygen of the C-ring. The synthesis of the chroman-4-one core can be achieved through various methods, including reactions involving 3-bromopropanoic acid and subsequent intramolecular Friedel-Crafts acylation. nih.gov Once the chroman-4-one is formed, the B-ring is typically introduced via an Aldol condensation with an appropriate aromatic aldehyde (in the case of Ophiopogonanone A, piperonal (B3395001) would be used to install the methylenedioxybenzyl group). nih.govresearchgate.net This condensation, often catalyzed by acid (like HCl gas) or base (like piperidine), yields a 3-benzylidene-4-chromanone (B8775485) intermediate. researchgate.netrsc.org The final step involves the reduction of the exocyclic double bond to furnish the desired 3-benzylchroman-4-one skeleton of Ophiopogonanone A.

Researchers have successfully applied this general approach to synthesize related natural products like cremastranone and other 5,6,7-trisubstituted homoisoflavonoids. nih.govnih.goviu.edu For instance, the synthesis of cremastranone involved the Aldol condensation of 5,6,7-trimethoxychroman-4-one with isovanillin, followed by reduction of the resulting benzylidene intermediate. iu.edu This modular and reliable strategy allows for the synthesis of a variety of homoisoflavonoids by simply changing the chroman-4-one and aromatic aldehyde starting materials. nih.gov

Semisynthetic Modifications and Derivatization Methodologies for Ophiopogonanone A Analogs

Semisynthetic modification of natural products or synthetic intermediates is a powerful tool for generating novel analogs with potentially enhanced or new biological activities. This approach allows chemists to explore structure-activity relationships (SAR) by systematically altering the peripheral functional groups of the core scaffold. ontosight.ai

For the homoisoflavonoid class, including Ophiopogonanone A congeners, synthetic efforts have focused on creating libraries of analogs by varying the substitution patterns on both the A and B aromatic rings. nih.gov A key strategy involves synthesizing a common chroman-4-one intermediate and then reacting it with a diverse panel of arylaldehydes to produce a range of 3-benzylidene-4-chromanones. nih.gov These intermediates can then be further modified. For example, researchers have developed homoisoflavonoid-based compounds as potent and selective inhibitors of angiogenesis by exploring modifications at the C3' position, where the addition of N-carbamate amino acids was found to improve inhibitory activity. nih.gov

Another derivatization methodology involves the introduction of novel functional groups at different positions. One study reports the synthesis of 7-aminoalkoxy homoisoflavonoids, starting from 7-hydroxychroman-4-one. rsc.org This modification introduces a flexible, amine-containing side chain, significantly altering the polarity and potential receptor interactions of the molecule. Such modifications are crucial in medicinal chemistry for optimizing the pharmacological profile of a lead compound. The creation of these derivatives highlights how the homoisoflavonoid scaffold can be systematically altered to produce analogs with diverse chemical properties for biological screening. researchgate.netbiomedpharmajournal.org

Development of Novel Synthetic Routes for Ophiopogonanone A Scaffolds

The pursuit of more efficient and elegant synthetic methods has led to the development of novel routes to the homoisoflavonoid scaffold. A significant advancement is the one-pot synthesis of B-ring ortho-hydroxylated sappanin-type homoisoflavonoids via an oxa-Diels-Alder reaction. nih.govfigshare.comresearchgate.net This strategy represents a departure from more traditional multi-step linear syntheses.

The method involves the reaction of ortho-quinone methides, generated in situ from aryl-substituted ortho-(N,N-dimethylaminomethyl)phenols, with a (2E)-3-(N,N-dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one. nih.govfigshare.comresearchgate.net This initial [4+2] cycloaddition is followed by a cascade of reactions that ultimately furnishes the homoisoflavonoid structure. A key advantage of this synthetic strategy is that it avoids conventional multi-step procedures and, crucially, does not require the use of protecting groups for the hydroxyl functions, which often add several steps to a synthetic sequence. researchgate.netnih.govresearchgate.net This approach allows for the facile synthesis of a library of diverse aromatic and heterocyclic analogs of naturally occurring homoisoflavonoids, demonstrating high efficiency and atom economy. researchgate.net Such innovative cascade reactions are at the forefront of modern organic synthesis, providing rapid access to complex molecular architectures like that of Ophiopogonanone A. rsc.org

Metabolic Transformation Pathways of Ophiopogonanone a

In Vitro Biotransformation Analysis in Established Biological Systems

The metabolic profile of Ophiopogonanone A has been investigated using well-established in vitro models that simulate the metabolic processes occurring in the liver. researchgate.netnih.gov Key biological systems employed in these analyses include liver microsomes and hepatocytes from both rats and humans. researchgate.netnih.gov Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes, making them a standard tool for studying Phase I metabolism. domainex.co.uk Hepatocytes, or liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes and can better mimic the physiological environment of the liver. researchgate.netnih.gov

In a pivotal study, Ophiopogonanone A at a concentration of 5 μM was incubated with either liver microsomes or hepatocytes at a physiological temperature of 37°C. researchgate.netnih.gov To investigate the formation of potentially reactive metabolites, which can be unstable and difficult to detect, glutathione (B108866) (GSH) was included in the microsomal incubations. researchgate.netnih.gov GSH acts as a trapping agent, forming stable conjugates with reactive electrophilic intermediates, thereby facilitating their identification. researchgate.netresearchgate.net The analysis and identification of the resulting metabolites were carried out using advanced analytical techniques, specifically ultra-high-performance liquid chromatography combined with a photodiode array detector and quadrupole time-of-flight tandem mass spectrometry (LC-Q/TOF-MS). researchgate.netnih.gov

Identification and Characterization of Ophiopogonanone A Metabolites

Through in vitro incubation with rat and human liver microsomes and hepatocytes, a total of nine metabolites of Ophiopogonanone A were detected and structurally characterized. researchgate.netnih.gov The identification of these metabolites was based on their accurate mass measurements, characteristic product ions from tandem mass spectrometry, and their chromatographic retention times relative to the parent compound. researchgate.netnih.gov

The study revealed distinct metabolic profiles depending on the biological system used. In both rat and human liver microsomes, the most abundant metabolite identified was M8, an Ophiopogonanone A catechol derivative. researchgate.netnih.gov In contrast, when incubated with rat and human hepatocytes, the major metabolite was M7, which is the glucuronide conjugate of the M8 catechol. researchgate.netnih.gov This indicates that after the initial formation of the catechol (a Phase I reaction), it readily undergoes glucuronidation (a Phase II reaction) in the more complete cellular system of hepatocytes. researchgate.netnih.gov

The identified metabolites are summarized in the table below, detailing the metabolic reactions they have undergone.

| Metabolite ID | Proposed Biotransformation |

| M1 | Dehydrogenation |

| M2 | Dehydrogenation |

| M3 | Hydroxylation |

| M4 | Methylation of M8 |

| M5 | GSH conjugate of OPA quinone |

| M6 | GSH conjugate of OPA quinone |

| M7 | Glucuronidation of M8 |

| M8 | Demethylenation (Catechol formation) |

| M9 | Dehydrogenation and Hydroxylation |

This table is based on the findings from the in vitro metabolism study of Ophiopogonanone A. researchgate.netnih.gov

Elucidation of Enzymatic Reactions and Metabolic Pathways Involved in Ophiopogonanone A Biotransformation

The structural characterization of the nine metabolites has illuminated the primary enzymatic reactions and metabolic pathways involved in the biotransformation of Ophiopogonanone A. researchgate.netnih.gov The metabolic processes are a combination of Phase I and Phase II reactions. researchgate.netnih.gov

The main metabolic pathways identified for Ophiopogonanone A are:

Demethylenation : This is a key initial step, leading to the opening of the methylenedioxy ring to form a catechol structure (M8). researchgate.netnih.gov This reaction is typically catalyzed by cytochrome P450 enzymes. The catechol derivative was found to be the most abundant metabolite in liver microsome incubations. researchgate.netnih.gov

Dehydrogenation : The formation of metabolites M1, M2, and M9 involved the loss of hydrogen atoms, indicating an oxidative reaction. researchgate.netnih.gov

Hydroxylation : The addition of a hydroxyl group to the molecule, as seen in metabolite M3, is a classic Phase I oxidative reaction. researchgate.netnih.gov

Methylation : Following the formation of the catechol (M8), one of the hydroxyl groups can be methylated to form metabolite M4. researchgate.netnih.gov This is a Phase II reaction that adds a methyl group to the molecule.

Glucuronidation : This is a major Phase II conjugation pathway. The most prominent metabolite in hepatocytes, M7, was the glucuronide conjugate of the catechol metabolite M8. researchgate.netnih.gov This suggests that glucuronidation is a significant pathway for the detoxification and elimination of Ophiopogonanone A. researchgate.netnih.gov

Glutathione (GSH) Conjugation : The detection of GSH conjugates (M5, M6) indicates the formation of reactive quinone intermediates from Ophiopogonanone A. researchgate.netnih.gov These reactive species are subsequently detoxified by conjugation with glutathione, an important cellular antioxidant. researchgate.net

Molecular Mechanisms of Action of Ophiopogonanone a

Investigation of Cellular Signaling Pathways

Ophiopogonanone A and its related homoisoflavonoids have been shown to modulate key cellular signaling pathways involved in inflammation. researchgate.netresearchgate.net These pathways are critical in the body's response to injury and infection, and their dysregulation can lead to chronic inflammatory diseases.

Research has demonstrated that homoisoflavonoids, including those structurally similar to Ophiopogonanone A, can significantly inhibit the production of pro-inflammatory mediators. researchgate.netresearchgate.net In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been found to reduce the levels of nitric oxide (NO), a key signaling molecule in inflammation. researchgate.netnih.gov The overproduction of NO is associated with various inflammatory conditions. researchgate.net

Furthermore, the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), is also attenuated by these compounds. nih.govsid.ir Interleukins are a group of cytokines that play a central role in regulating immune and inflammatory responses. rsdjournal.org By downregulating the production of these mediators, Ophiopogonanone A and related compounds may help to alleviate inflammatory processes. nih.gov

Table 1: Effects of Related Homoisoflavonoids on Inflammatory Mediator Production

| Compound/Extract | Cell Model | Stimulant | Mediator | Effect | Reference |

| Homoisoflavonoids from O. japonicus | RAW 264.7 macrophages | LPS | Nitric Oxide (NO) | Inhibition | researchgate.net |

| Compound 10 from O. japonicus | RAW 264.7 macrophages | LPS | IL-1β | Inhibition (IC₅₀: 32.5 ± 3.5 μg/mL) | nih.gov |

| Compound 10 from O. japonicus | RAW 264.7 macrophages | LPS | IL-6 | Inhibition (IC₅₀: 13.4 ± 2.3 μg/mL) | nih.gov |

| SH66 (a homoisoflavone) | BV2 microglial cells | LPS | Nitric Oxide, Pro-inflammatory cytokines | Attenuation | researchgate.net |

The anti-inflammatory effects of homoisoflavonoids are, in part, mediated through the modulation of intracellular signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathway. researchgate.net The MAPK pathway, which includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK, is crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and survival. researchgate.net

Studies have shown that certain homoisoflavonoids can inhibit the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway. researchgate.net Phosphorylation is a key step in the activation of these kinases. researchgate.net By inhibiting this process, these compounds can downregulate the expression of downstream inflammatory genes, thereby reducing the production of NO and pro-inflammatory cytokines. researchgate.net For instance, the anti-inflammatory activity of 4′-O-Demethylophiopogonanone E has been linked to its ability to inhibit the phosphorylation of ERK1/2 and JNK. researchgate.net Similarly, AIP1, a protein that can be modulated by related compounds, has been shown to regulate TNF-α production and insulin (B600854) resistance through the JNK and p38 MAPK/ERK axis. frontiersin.org

Effects on Inflammatory Mediator Production (e.g., Nitric Oxide, Interleukins)

Receptor and Protein Interaction Studies

The biological effects of Ophiopogonanone A are also dependent on its interactions with specific cellular receptors and proteins. nih.govnih.gov These interactions can trigger a cascade of events leading to changes in gene expression and cellular function.

A significant finding is the interaction of a related compound, ophiopogonanone B, with the transient receptor potential ankyrin 1 (TRPA1) receptor. nih.govresearchgate.net TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a key player in detecting noxious stimuli and mediating inflammatory pain and neurogenic inflammation. researchgate.net Activation of TRPA1 leads to an influx of calcium ions and the release of neuropeptides. researchgate.net

Studies have demonstrated that ophiopogonanone B exhibits a robust and specific binding affinity for the TRPA1 receptor. nih.govresearchgate.netnih.gov This interaction suggests that Ophiopogonanone A and its analogs may act as modulators of TRPA1 activity, potentially explaining their effects on cough and inflammation. nih.gov

The interaction of ophiopogonanone B with TRPA1 has downstream consequences on the expression of neuropeptides such as Substance P (SP) and calcitonin gene-related peptide (CGRP). nih.govresearchgate.net Both SP and CGRP are key mediators of neurogenic inflammation and are involved in pain transmission and vasodilation. nih.govresearchgate.net

Research in mice has shown that treatment with ophiopogonanone B leads to a significant reduction in both the protein and mRNA expression levels of TRPA1, SP, and CGRP in lung tissue. nih.govresearchgate.netnih.gov This downregulation of gene and protein expression provides a molecular basis for the observed therapeutic effects, such as the alleviation of cough in animal models. nih.gov The reduction in these inflammatory mediators suggests a potent anti-inflammatory and neuro-modulatory role for this class of compounds. nih.gov

Table 2: Regulation of Gene and Protein Expression by Ophiopogonanone B

| Treatment Group | Target Protein/Gene | Tissue | Method | Result | Reference |

| Ophiopogonanone B (high and medium doses) | TRPA1, SP, CGRP (protein) | Mouse Lung | Immunohistochemistry | Significant reduction | nih.govresearchgate.net |

| Ophiopogonanone B (high dose) | TRPA1, SP, CGRP (mRNA) | Mouse Lung | Real-time PCR | Significant reduction | nih.govnih.gov |

Binding Affinity Studies with Specific Receptors (e.g., TRPA1)

Theoretical and Computational Mechanistic Modeling

To further understand the molecular interactions of Ophiopogonanone A and its analogs at an atomic level, theoretical and computational modeling techniques have been employed. nih.govrsc.org These methods provide valuable insights into the binding modes and energetics of ligand-receptor interactions.

Molecular docking studies have been performed to simulate the binding of ophiopogonanone B to the TRPA1 protein. nih.govfrontiersin.org These simulations predicted a favorable binding interaction, with the molecule fitting well into the protein's active pocket. nih.gov The docking results indicated that ophiopogonanone B forms hydrophobic interactions with key amino acid residues within the TRPA1 binding site, including LEU-708, TRP-711, GLU-854, and LEU-1023. frontiersin.org The binding energy for this interaction was calculated to be -7.4 kcal/mol, suggesting a stable complex. frontiersin.org

In addition to receptor binding, molecular docking has also been used to investigate the inhibitory mechanism of related homoisoflavonoids, methylophiopogonanone A (MO-A) and methylophiopogonanone B (MO-B), on the enzyme tyrosinase. rsc.org These studies suggested that the compounds could coordinate with a copper ion in the active center of the enzyme and form hydrogen bonds with specific amino acid residues, thereby blocking substrate entry and inhibiting enzyme activity. rsc.org Furthermore, molecular dynamics simulations have been utilized to explore and validate the interaction modes between homoisoflavonoids and their target proteins, providing a more dynamic picture of these interactions. rsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Ophiopogonanone a

Methodological Framework for SAR and QSAR Analysis

The investigation of the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of Ophiopogonanone A and its analogs involves a combination of computational and experimental techniques to correlate molecular structure with biological activity. vlifesciences.comwikipedia.org

Core Methodologies:

Molecular Docking: This computational method is used to predict the preferred orientation of a molecule when bound to a target protein. frontiersin.org For instance, molecular docking studies have been used to investigate the interaction of Ophiopogonanone A analogs with specific enzymes, providing insights into the binding modes and key interactions that drive biological activity. researchgate.net

3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to build a mathematical relationship between the 3D properties of molecules and their biological activities. nih.gov These models help in visualizing the favorable and unfavorable regions for steric, electrostatic, and other interactions, guiding the design of new compounds with enhanced activity.

In Vitro and In Vivo Assays: Experimental validation is a critical component of SAR and QSAR studies. ontosight.ai Biological activities of Ophiopogonanone A and its derivatives are assessed using various assays, including cell-based assays to measure effects like nitric oxide production inhibition and enzyme inhibition assays. impactfactor.orgthieme-connect.de

Synthesis of Analogs: The synthesis of a series of structurally related analogs is fundamental to SAR studies. wikipedia.org By systematically modifying different parts of the Ophiopogonanone A scaffold, researchers can evaluate the impact of these changes on biological activity. ontosight.ai

Spectroscopic Techniques: Methods like multi-spectroscopic analysis are used to study the interaction between Ophiopogonanone A analogs and their biological targets, confirming binding and elucidating the mechanism of action at a molecular level. researchgate.net

The general process for QSAR model development involves several key steps:

Data Collection: Gathering a dataset of molecules with their corresponding experimentally measured biological activities. nih.gov

Descriptor Calculation: Generating numerical representations (descriptors) of the molecular structures that capture their physicochemical properties. vlifesciences.com

Model Building: Establishing a mathematical relationship between the descriptors and the biological activity using statistical methods. nih.gov

Model Validation: Assessing the predictive power and robustness of the developed QSAR model. vlifesciences.com

Identification of Key Structural Determinants for Modulating Biological Effects

SAR studies on Ophiopogonanone A and its related homoisoflavonoids have identified several structural features that are crucial for their biological activities. These findings are essential for understanding how modifications to the molecule can influence its effects.

Key Structural Features and Their Influence on Activity:

Substituents on Ring A: The presence and position of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups on the A-ring are significant for activity. thieme-connect.de For example, a hydroxyl group at the C-5 position is a common feature among active homoisoflavonoids. thieme-connect.de

Substituents on Ring B: The substitution pattern on the B-ring, often with hydroxyl, methoxy, or methylenedioxy groups, plays a critical role in determining the biological effects. thieme-connect.de

The Aldehyde Group: The presence of an aldehyde group at the C-6 position has been shown to be important for certain biological activities. For example, 6-aldehydo-isoophiopogonanone A and B have been investigated for their tyrosinase inhibitory effects. researchgate.net

The Chromanone Core: The central chromanone ring system is the fundamental scaffold of Ophiopogonanone A. Modifications to this core structure can significantly alter the compound's biological profile.

Interactive Table: SAR Findings for Ophiopogonanone A Analogs

| Compound/Analog | Structural Modification | Observed Biological Effect |

| Ophiopogonanone A | Base structure | Anti-inflammatory activity researchgate.net |

| 6-aldehydo-isoophiopogonanone A | Addition of an aldehyde group at C-6 | Tyrosinase inhibition researchgate.net |

| 6-aldehydo-isoophiopogonanone B | Addition of an aldehyde group at C-6 and methoxy group | Mixed-type tyrosinase inhibition researchgate.net |

| Ophiopogonanone E | Modifications including methoxy groups | Glucose uptake-stimulatory activity medchemexpress.com |

| Methylophiopogonanone A | Methylation | Cytotoxic activity researchgate.net |

Principles of Rational Design for Ophiopogonanone A Analogs with Enhanced Specificity

The rational design of Ophiopogonanone A analogs aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties. This process is guided by the insights gained from SAR and QSAR studies.

Guiding Principles for Analog Design:

Target-Specific Modifications: Based on the understanding of the target protein's active site, modifications are introduced to the Ophiopogonanone A scaffold to enhance binding affinity and specificity. This can involve adding or modifying functional groups that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or reduced side effects. For example, a hydroxyl group might be replaced with a bioisostere to improve metabolic stability.

Scaffold Hopping: In some cases, the core chromanone structure might be replaced with a different chemical scaffold that maintains the essential three-dimensional arrangement of key functional groups required for biological activity.

Computational Modeling: QSAR models and molecular docking simulations are used to predict the activity of virtual compounds before they are synthesized. frontiersin.org This in silico screening helps to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Synthetic Feasibility: The design of new analogs must also consider the practicality and efficiency of their chemical synthesis. researchgate.net

Through the iterative process of design, synthesis, and biological testing, guided by SAR and QSAR principles, it is possible to develop novel Ophiopogonanone A analogs with enhanced therapeutic potential. wikipedia.org

Biosynthetic Pathways and Precursor Studies of Ophiopogonanone a

Elucidation of Enzymatic Steps within Homoisoflavonoid Biosynthesis

The formation of homoisoflavonoids such as Ophiopogonanone A is understood to be an extension of the well-established flavonoid biosynthetic pathway. nih.gov Integrated transcriptomic and metabolomic studies on Ophiopogon japonicus have identified the expression of genes encoding the core enzymes of this pathway. nih.govnih.gov These enzymatic steps are crucial for assembling the basic flavonoid skeleton, which is later modified to produce the homoisoflavonoid structure.

The key enzymatic steps are as follows:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid.

Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H to produce p-coumaric acid.

4-coumarate-CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA, a central precursor for flavonoid synthesis. nih.gov

Chalcone (B49325) synthase (CHS): CHS is a pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.gov The expression of CHS genes in Ophiopogon japonicus has been shown to increase in response to certain stressors, leading to elevated levels of naringenin chalcone derivatives. nih.gov

Chalcone isomerase (CHI): Following its synthesis, naringenin chalcone is stereospecifically cyclized by CHI to produce (2S)-naringenin, a key flavanone (B1672756) intermediate. nih.govnih.govfrontiersin.org The activity of CHI is a determining factor in the flow of intermediates into the flavonoid and, subsequently, the homoisoflavonoid pathway. frontiersin.org

While these enzymes build the foundational flavanone structure, the conversion to a homoisoflavonoid like Ophiopogonanone A involves further, less characterized enzymatic modifications. It is proposed that chalcones serve as the direct precursors for homoisoflavonoids. plos.org The pathway likely involves enzymes that facilitate the introduction of an additional carbon atom to form the characteristic 3-benzyl-4-chromanone core of homoisoflavonoids. Additional tailoring enzymes, such as methyltransferases for C-methylation and O-methyltransferases, are also required to produce the specific substitution patterns seen in Ophiopogonanone A and its derivatives. plos.org Transcriptomic data from Ophiopogon japonicus has identified genes for enzymes like caffeoyl-CoA-O-methyltransferase (CCoAOMT) and flavonoid 3', 5'-methyltransferase (FAOMT), which could be involved in these modification steps. nih.govplos.org

Table 1: Key Enzymes in the General Flavonoid Biosynthetic Pathway Leading to Homoisoflavonoid Precursors in Ophiopogon japonicus

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. |

| 4-coumarate-CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Synthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to (2S)-naringenin. |

| Caffeoyl-CoA-O-methyltransferase | CCoAOMT | Potential role in methylation steps. |

Identification of Precursor Compounds and Biosynthetic Intermediates

The biosynthesis of Ophiopogonanone A begins with primary metabolites that enter the phenylpropanoid pathway. Through integrated analysis of gene expression and metabolite accumulation in Ophiopogon japonicus, several key precursors and intermediates have been identified. nih.govnih.gov

Primary Precursors:

L-phenylalanine: The aromatic amino acid that serves as the starting point for the entire phenylpropanoid pathway.

Malonyl-CoA: Derived from carbohydrate metabolism, it provides the carbon units for the A-ring of the flavonoid structure.

Key Intermediates:

p-Coumaroyl-CoA: This is a critical branch-point intermediate, formed from L-phenylalanine via the actions of PAL, C4H, and 4CL. It is the direct precursor for the synthesis of chalcones. nih.gov

Naringenin Chalcone: Synthesized by chalcone synthase, this compound is the immediate precursor to the first flavanone. nih.gov It is considered the foundational structure from which homoisoflavonoids are derived. plos.org

(2S)-Naringenin: Formed by the cyclization of naringenin chalcone by chalcone isomerase, naringenin is a central flavanone intermediate. nih.gov Correlation analyses in Ophiopogon japonicus have shown a relationship between the expression of the CHI gene and the levels of naringenin. nih.gov From naringenin, a series of enzymatic modifications, including the addition of a benzyl (B1604629) group and various hydroxylations and methylations, are hypothesized to lead to the final structure of Ophiopogonanone A.

The proposed biosynthetic pathway suggests that a 2'-hydroxy chalcone is converted into a 3-benzylchroman-4-one type homoisoflavonoid, which represents the core structure of Ophiopogonanone A. plos.org

Genetic and Molecular Regulation of Biosynthetic Enzymes

The production of Ophiopogonanone A and other flavonoids in Ophiopogon japonicus is tightly regulated at the genetic level. The expression of the biosynthetic enzyme genes is controlled by a complex network of transcription factors (TFs). researchgate.net These regulatory proteins bind to specific sequences in the promoter regions of the enzyme genes, either activating or repressing their transcription in response to developmental cues and environmental stresses. nih.govresearchgate.net

Transcriptomic studies of Ophiopogon japonicus have identified several families of transcription factors that are co-expressed with key enzyme genes of the flavonoid pathway, such as PAL, 4CL, CHS, and CHI. researchgate.net This suggests their direct role in regulating the biosynthesis of flavonoid precursors.

Identified Transcription Factor Families in Ophiopogon japonicus:

MYB: MYB transcription factors are well-known regulators of flavonoid biosynthesis in many plant species.

bHLH (basic Helix-Loop-Helix): Often work in conjunction with MYB proteins to regulate structural genes.

WRKY: This family of TFs is typically involved in plant defense and stress responses, and has been shown to be co-expressed with flavonoid biosynthesis genes in Ophiopogon japonicus. researchgate.net

NAC: These TFs are involved in various developmental processes and stress responses.

TIFY: A family of plant-specific transcription factors often involved in stress responses and development. researchgate.net

C2H2 (Zinc Finger): A large family of TFs with diverse regulatory roles. researchgate.net

AUX/IAA: These proteins are key components of auxin signaling, linking hormonal control to secondary metabolism. researchgate.net

HSF (Heat Shock Factor): Primarily involved in responding to heat stress, but can also influence other metabolic pathways. researchgate.net

Co-expression network analysis in Ophiopogon japonicus has demonstrated that genes encoding enzymes like PAL, 4CL, PKS, CHS, and CHI are regulated by these diverse transcription factors. researchgate.net For instance, environmental stressors like drought and heavy metal exposure have been shown to alter the expression of these TFs, leading to a corresponding change in the accumulation of flavonoids, indicating a sophisticated regulatory mechanism that allows the plant to adapt its chemical profile to changing conditions. nih.govnih.gov This complex regulatory web ensures the precise control of Ophiopogonanone A synthesis.

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Ophiopogonanone A | 9996586 nih.gov |

| Methylophiopogonanone A | 53466984 nih.gov |

| Methylophiopogonanone B | 46886723 nih.gov |

| Methylophiopogonone B | 23259413 nih.gov |

| Ophiopogonone A | 10087732 nih.gov |

| Ophiopogonanone C | 11142766 nih.gov |

| Ophiopogonanone E | 5316797 nih.gov |

| Ophiopogonin D | 46173859 nih.gov |

Advanced Analytical Chemistry in Ophiopogonanone a Research

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of Ophiopogonanone A, providing highly accurate mass measurements that are crucial for identifying the elemental composition of the parent compound and its various metabolites. researchgate.netnih.govresearchgate.netnih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) has been instrumental in the analysis of Ophiopogonanone A and its derivatives. researchgate.netnih.govthieme-connect.com This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a Q/TOF mass analyzer.

In a study aimed at identifying metabolites of Ophiopogonanone A, researchers utilized an LC-Q/TOF-MS system. researchgate.netnih.gov Ophiopogonanone A was incubated with rat and human liver microsomes and hepatocytes to generate metabolites. The subsequent analysis by LC-Q/TOF-MS allowed for the tentative identification of nine metabolites based on their accurate masses, product ions, and retention times. researchgate.netnih.gov The metabolic pathways were found to include demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and glutathione (B108866) conjugation. nih.gov The most abundant metabolite in both rat and human liver microsomes was identified as OPA catechol (M8), while its glucuronidation product (M7) was the major metabolite in hepatocytes. nih.gov

Another study focused on identifying chemical markers in a traditional Chinese medicine formulation, YANG XIN®, which contains extracts from eighteen plants, including Ophiopogon japonicus. thieme-connect.com An LC-Q/TOF-MS method was developed to identify and quantify characteristic chemical markers. Ophiopogonanone A was selected as one of the unique chemical markers. thieme-connect.com The method was validated for quantification, with a linear range investigated up to a concentration of 62.5 µg/ml. thieme-connect.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offers enhanced separation efficiency and sensitivity compared to conventional HPLC systems. This technique has been successfully applied in the study of homoisoflavonoids from Ophiopogon japonicus.

Research on the metabolites of Methylophiopogonanone A (MOA), a related homoisoflavonoid, employed a UPLC system combined with a quadrupole-orbitrap high-resolution mass spectrometer. researchgate.netnih.gov This setup enabled the identification of 15 metabolites of MOA from incubations with rat, monkey, and human liver microsomes and hepatocytes. nih.gov The study highlighted metabolic pathways such as hydroxylation, demethylenation, and glucuronidation. researchgate.netnih.gov

In a study investigating the efficacy of Ophiopogonanone B for treating cough in mice, UPLC-Q-TOF-MS was used to identify the compound from samples obtained through Biacore fishing. nih.govnih.govfrontiersin.org The mass spectrometric analysis in positive ionization mode showed a quasi-ionic peak at m/z 315.122 [M + H]+, which corresponded to the molecular formula C18H18O5, confirming the presence of Ophiopogonanone B. frontiersin.org

A study on sulfur-fumigated Ophiopogonis Radix used UPLC-QTOF-MS to analyze the changes in chemical constituents. mdpi.com The results showed that the content of homoisoflavonoids, including Ophiopogonanone C and 8-formylophipogonanone B, was significantly higher after sulfur fumigation. mdpi.com A total of 98 compounds were identified or tentatively characterized in this study. mdpi.com

High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS)

High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) is a powerful tool for the analysis of homoisoflavonoids in Ophiopogon japonicus. nih.govresearchgate.net This method provides both UV spectral data from the diode array detector (DAD) and mass spectral data from the ESI-MS, aiding in the structural characterization of compounds. nih.gov

In one study, HPLC-DAD-ESI-MSn was used to analyze homoisoflavonoids in a CHCl3-MeOH extract of O. japonicus. nih.gov The homoisoflavonoids were found to give prominent [M - H]− ions in the negative ion mode. nih.gov The fragmentation behavior of these ions in the ion trap mass analyzer allowed for their classification into two types based on the saturation of the C2-3 bond. nih.gov This method led to the identification or tentative characterization of 18 homoisoflavonoids, including seven new minor constituents. nih.gov The study was the first to report these specific fragmentation rules for homoisoflavonoids. nih.gov

Advanced Chromatographic Separations for Complex Mixture Analysis

The analysis of Ophiopogonanone A often involves its extraction from complex plant matrices or biological samples. researchgate.netthieme-connect.comnih.gov Advanced chromatographic techniques are essential for separating Ophiopogonanone A and related compounds from these intricate mixtures, ensuring accurate identification and quantification.

Diverse chromatographic methods, including column chromatography over silica (B1680970) gel and Sephadex LH-20, as well as semi-preparative HPLC, have been utilized for the isolation and purification of homoisoflavonoids from Ophiopogon japonicus. mdpi.com For instance, Ophiopogonanone A and ophiopogonone A were isolated using silica gel column chromatography with a mobile phase of n-hexane and acetone. mdpi.com

In the development of analytical methods, different column types and mobile phases are investigated to achieve optimal separation. For the analysis of homoisoflavonoids in O. japonicus, a Zorbax Extend-C18 column with a gradient elution of acetonitrile (B52724) and 0.3% acetic acid was used. nih.gov Another study employed a Waters ACQUITY HSS T3 column with a mobile phase of 0.1% formic acid solution and acetonitrile for the analysis of Methylophiopogonanone A. researchgate.net The selection of appropriate chromatographic conditions is crucial for resolving closely related isomers and ensuring the reliability of the analytical results. rsc.org

Biophysical Techniques for Molecular Interaction Analysis

Understanding the molecular interactions of Ophiopogonanone A is key to elucidating its biological activities. Biophysical techniques provide a means to directly study these interactions in real-time and without the need for labels.

Surface Plasmon Resonance (SPR) for Direct Binding Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure the binding affinity and kinetics of molecular interactions in real-time. nih.govharvard.edugiffordbioscience.com This label-free method monitors changes in the refractive index near a sensor surface as an analyte flows over an immobilized ligand. harvard.eduyoutube.com

In research related to homoisoflavonoids, SPR has been employed to investigate their binding to specific protein targets. For example, in a study on Ophiopogonanone B, samples identified by UPLC-Q-TOF-MS were further analyzed using a Biacore T200 system, a type of SPR instrument. nih.govnih.gov This analysis confirmed that Ophiopogonanone B exhibited a robust and specific binding affinity for the transient receptor potential anchor protein 1 (TRPA1). nih.govnih.gov This direct binding information is crucial for understanding the compound's mechanism of action. nih.gov

SPR experiments can determine key kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), which together provide the equilibrium dissociation constant (KD), a measure of binding affinity. harvard.edugiffordbioscience.com The data is presented as a sensorgram, which plots the binding response against time. youtube.com

In Silico Modeling and Computational Chemistry Tools in Ophiopogonanone A Research

In silico modeling and computational chemistry have become indispensable tools in modern drug discovery and mechanistic studies, providing insights at a molecular level that complement experimental analyses. nih.gov These computational methods allow for the virtual investigation of chemical systems, offering a way to predict and understand the interactions between small molecules like Ophiopogonanone A and their biological targets. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a target protein. nih.govfrontiersin.org This method involves generating numerous possible conformations, or "poses," of the ligand within the protein's binding site and then using a scoring function to rank them, with a more negative score typically indicating a stronger binding affinity. frontiersin.orgbiorxiv.org The availability of a three-dimensional protein structure, either from experimental methods like X-ray crystallography or from computational modeling, is a prerequisite for docking studies. frontiersin.org

While direct molecular docking studies on Ophiopogonanone A are not extensively detailed in the available literature, research on closely related compounds from Ophiopogon species illustrates the application of this technique. For instance, a study on Ophiopogonanone B, a related homoisoflavonoid, utilized molecular docking to investigate its interaction with the transient receptor potential anchor protein 1 (TRPA1), a protein implicated in cough reflexes. frontiersin.org

| Compound | Target Protein | Software Used | Key Finding |

|---|---|---|---|

| Ophiopogonanone B | TRPA1 | Autodock Vina 1.1.2, Pymol 2.1, Discovery Studio | The simulation showed that Ophiopogonanone B bound effectively to the TRPA1 protein, suggesting a potential mechanism for its observed biological activity. frontiersin.org |

This type of analysis provides crucial hypotheses about the molecular targets of natural compounds and the specific amino acid residues involved in the binding interaction, guiding further experimental validation.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a more dynamic view of molecular systems compared to the relatively static nature of docking. frontiersin.org MD simulates the movement of atoms and molecules over time, providing detailed information on conformational changes, system stability, and the thermodynamics of ligand-protein binding. iaanalysis.comnih.gov These simulations are computationally intensive but are invaluable for refining the results of molecular docking, assessing the stability of a predicted ligand-protein complex, and understanding how proteins fluctuate between different conformational states. nih.govfrontiersin.org

The process involves placing the protein-ligand complex in a simulated environment, often with explicit water molecules, and calculating the forces between atoms to model their motion over a specific period. Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein or ligand from a reference structure over time, indicating the stability of the system.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein, which are often important for ligand binding. researchgate.net

Radius of Gyration (Rg): Measures the compactness of the protein structure during the simulation. biotechrep.ir

While specific MD simulation studies focused solely on Ophiopogonanone A are not prominent, the methodology is frequently applied to understand the conformational behavior of ligand-receptor complexes. biotechrep.irmdpi.com Such simulations can reveal, for example, whether Ophiopogonanone A induces a specific conformational change in its target protein upon binding or how water molecules mediate the interaction, providing a deeper understanding of its mechanism of action at an atomic level.

Omics-Based Methodologies in Mechanistic Elucidation

"Omics" technologies provide a holistic view of biological systems by measuring entire collections of molecules, such as proteins (proteomics), gene transcripts (transcriptomics), or metabolites (metabolomics). These approaches are powerful for elucidating the complex mechanisms of action of natural compounds like Ophiopogonanone A, moving beyond a single-target perspective.

Proteomics: This field involves the large-scale study of proteins, including their expression levels, modifications, and interactions. hun-ren.hu Chemical proteomics, for example, can be used to identify the specific cellular targets of a small molecule by observing which proteins it binds to within a complex cellular lysate. evotec.com Mass spectrometry-based proteomics is a cornerstone of this research, enabling the identification and quantification of thousands of proteins to find those that are differentially expressed in response to a compound's administration, thereby revealing affected pathways and potential mechanisms of action. biorxiv.orgnautilus.bio

Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts in a cell or organism. Studies on Ophiopogon japonicus, the plant source of Ophiopogonanone A, have utilized integrated transcriptomics and metabolomics to understand its response to environmental stressors. In one study, cadmium stress was found to significantly increase flavonoid content. nih.gov The transcriptomic analysis identified several up-regulated genes crucial for flavonoid biosynthesis. nih.gov Another study investigating waterlogging stress found that most differentially expressed genes were downregulated and primarily enriched in pathways like phenylpropanoid biosynthesis and plant hormone signal transduction. mdpi.com

| Condition | Key Differentially Expressed Genes (DEGs) | Associated Pathway | Reference |

|---|---|---|---|

| Cadmium Stress | PAL (Phenylalanine ammonia (B1221849) lyase), CHI (Chalcone isomerase), 4CL (4-coumarate CoA ligase) | Flavonoid Biosynthesis | nih.gov |

| Waterlogging Stress | Genes in the phenylpropanoid biosynthesis pathway were mostly downregulated. | Phenylpropanoid Biosynthesis, Starch and Sucrose Metabolism | mdpi.com |

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. This approach has been applied to understand both the effects of Ophiopogon japonicus and the biotransformation of Ophiopogonanone A itself.

A cell metabolomics study investigating the effects of Ophiopogon japonicus extract on human lung cancer cells identified 22 differential metabolites, indicating significant alterations in cellular metabolism. nih.gov The primary metabolic pathways affected were identified as glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism. nih.gov

Furthermore, direct studies on Ophiopogonanone A metabolism have been conducted using rat and human liver microsomes. These experiments identified several metabolites generated through various biotransformation pathways. researchgate.netnih.gov

| Metabolite ID | Identified Structure | Metabolic Pathway | Key Finding |

|---|---|---|---|

| M8 | OPA catechol | Demethylenation | The most abundant metabolite in both rat and human liver microsomes. researchgate.netnih.gov |

| M7 | Glucuronidation product of M8 | Glucuronidation | The major metabolite in both rat and human hepatocytes. researchgate.netnih.gov |

| - | Other | Dehydrogenation, Hydroxylation, Methylation, GSH conjugation | These pathways were also identified as part of OPA's metabolism. researchgate.netnih.gov |

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Mechanistic Underpinnings of Ophiopogonanone A

While initial studies have highlighted the anti-inflammatory and antioxidant properties of Ophiopogonanone A and its analogs, the full spectrum of its molecular interactions remains largely uncharted. researchgate.netbiosynth.comimpactfactor.org Current knowledge suggests that its mode of action involves the modulation of oxidative stress and inflammatory pathways. biosynth.com However, the complexity of the signaling cascades it may influence warrants a deeper investigation.

Future research should aim to move beyond these established effects to identify novel protein targets and signaling pathways. The multi-component, multi-target nature of traditional medicines like Ophiopogon japonicus suggests that its individual constituents, including Ophiopogonanone A, may interact with a wide array of cellular machinery. researchgate.netresearchgate.net Techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and chemical proteomics can be employed to systematically identify direct binding partners of Ophiopogonanone A within the proteome. Uncovering these undiscovered mechanisms is critical for a comprehensive understanding of its bioactivity and for identifying new therapeutic indications.

Development of Advanced Synthetic Methodologies for Novel Ophiopogonanone A Analogs

The chemical synthesis of Ophiopogonanone A and its analogs is crucial for enabling detailed structure-activity relationship (SAR) studies and for producing sufficient quantities for extensive biological evaluation. While methods for synthesizing the homoisoflavonoid core exist, there is a significant opportunity to develop more advanced and efficient synthetic strategies. scite.airesearchgate.net

Future efforts in this area should focus on the development of stereoselective and regioselective reactions that allow for precise control over the molecular architecture. The application of modern synthetic methodologies, such as:

Photoredox Catalysis: Utilizing visible light to drive novel bond-forming reactions under mild conditions could provide new routes to complex analogs. researchgate.net

One-Pot Cascade Reactions: Designing multi-step reactions that occur in a single reaction vessel can significantly improve efficiency, reduce waste, and streamline the synthesis of a library of analogs. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction optimization, facilitating the rapid production of Ophiopogonanone A derivatives.

The development of such advanced methodologies will not only facilitate the synthesis of the natural product itself but also enable the creation of novel analogs with potentially enhanced potency, selectivity, and improved pharmacokinetic properties. researchgate.netresearchgate.net

Integration of Systems Biology and Multi-Omics Data in Ophiopogonanone A Studies

To fully appreciate the biological effects of Ophiopogonanone A, it must be studied within a complex biological system. Systems biology, which integrates various "omics" datasets (genomics, proteomics, metabolomics), offers a powerful approach to unravel the compound's mechanism of action on a network level. tcmsp-e.comresearchgate.net This holistic perspective is particularly valuable for natural products, which often exert their effects through subtle modulations of multiple pathways rather than by acting on a single target. researchgate.net

Future research should increasingly adopt these strategies:

Metabolomics: To understand how Ophiopogonanone A alters cellular metabolic profiles and to identify key metabolic pathways it influences. nih.govresearchgate.net

Transcriptomics and Proteomics: To identify changes in gene and protein expression patterns in response to Ophiopogonanone A treatment, revealing the downstream consequences of its primary interactions.

Integrative Multi-Omics Analysis: Combining these datasets can create comprehensive models of the compound's activity, helping to predict its effects, identify biomarkers of response, and uncover synergistic interactions with other molecules. researchgate.netresearchgate.netdntb.gov.ua

By applying a systems biology framework, researchers can move from a reductionist view to a more integrated understanding of how Ophiopogonanone A functions in a physiological context. tcmsp-e.com

Applications of Artificial Intelligence and Machine Learning in Ophiopogonanone A Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.commednexus.orgnih.gov These powerful computational tools can be applied to Ophiopogonanone A research to accelerate progress and overcome traditional challenges.

Emerging opportunities include:

Predictive Modeling (QSAR): Machine learning algorithms can be trained on data from existing Ophiopogonanone A analogs to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the structural framework of Ophiopogonanone A, exploring a vast chemical space to identify novel analogs with desired properties. nih.gov

Reaction Optimization and Synthesis Prediction: AI can analyze vast datasets of chemical reactions to predict optimal reaction conditions and even suggest novel synthetic routes, complementing the development of advanced synthetic methodologies. beilstein-journals.orgresearchgate.net

Analysis of Omics Data: The large and complex datasets generated by multi-omics studies are well-suited for analysis by ML algorithms, which can identify subtle patterns and correlations that may be missed by conventional statistical methods. researchgate.netleadventgrp.com

Integrating AI and ML into Ophiopogonanone A research will enable a more data-driven and efficient approach to drug discovery, from the initial design of novel analogs to the deep analysis of their biological effects. nih.gov

Q & A

Q. Basic Research Focus

- Isolation : Employ solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and column chromatography (silica gel or Sephadex LH-20) to separate Ophiopogonanone A from co-occurring homoisoflavonoids. High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is critical for purity assessment .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve its dihydrohomoisoflavonoid structure. Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) confirm molecular weight and stereochemistry .

Q. Table 1: Key Physicochemical Properties of Ophiopogonanone A

| Property | Value | Reference |

|---|---|---|

| Melting Point | 175–176°C | |

| Molecular Formula | C₁₉H₁₈O₅ | |

| UV Absorption (λ max) | 280 nm (methanol) |

How can researchers resolve contradictions in reported pharmacological mechanisms of Ophiopogonanone A?

Q. Advanced Research Focus

- Data Validation : Apply orthogonal assays (e.g., in vitro enzyme inhibition + cell-based models) to confirm anti-inflammatory or antioxidant effects. For example, discrepancies in NF-κB pathway modulation may arise from cell line variability (e.g., RAW264.7 vs. primary macrophages) .

- Dose-Response Analysis : Use nonlinear regression models to establish EC₅₀/IC₅₀ values, ensuring comparability across studies. Address batch-to-batch compound variability via HPLC purity checks (>98%) .

- Statistical Frameworks : Apply meta-analysis tools (e.g., RevMan) to reconcile conflicting data, focusing on heterogeneity factors like solvent carriers (DMSO vs. ethanol) .

What analytical techniques are optimal for quantifying Ophiopogonanone A in complex botanical matrices?

Q. Basic Research Focus

- Quantification : Utilize HPLC-PDA or UPLC-QTOF-MS with reverse-phase C18 columns. Validate methods per ICH guidelines (linearity: R² > 0.99; recovery: 95–105%) .

- Matrix Challenges : Address co-eluting compounds (e.g., methylophiopogonones) via gradient elution (acetonitrile/0.1% formic acid) and spectral deconvolution .

Q. Table 2: Comparison of Analytical Methods for Ophiopogonanone A

| Method | LOD (μg/mL) | LOQ (μg/mL) | Recovery (%) | Reference |

|---|---|---|---|---|

| HPLC-PDA | 0.5 | 1.5 | 98.2 | |

| UPLC-QTOF-MS | 0.1 | 0.3 | 102.4 |

How should researchers design in vivo studies to evaluate Ophiopogonanone A’s bioavailability and metabolic pathways?

Q. Advanced Research Focus

- Pharmacokinetic Design : Administer Ophiopogonanone A (oral/i.v.) in rodent models, with serial blood sampling for LC-MS/MS plasma analysis. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental modeling .

- Metabolite Identification : Employ high-resolution MSⁿ to detect phase I/II metabolites (e.g., glucuronides, sulfates). Use stable isotope labeling to trace metabolic pathways .

What strategies mitigate synthetic challenges in Ophiopogonanone A derivatization for structure-activity studies?

Q. Advanced Research Focus

- Synthetic Routes : Optimize Claisen-Schmidt condensation for the dihydrohomoisoflavonoid core. Protect phenolic hydroxyls (e.g., acetyl groups) to prevent side reactions .

- Stereochemical Control : Use chiral auxiliaries or enzymatic resolution (e.g., lipases) to isolate enantiomers for bioactivity comparisons .

How can computational methods enhance understanding of Ophiopogonanone A’s molecular targets?

Q. Advanced Research Focus

- Docking Studies : Perform molecular docking (AutoDock Vina) against targets like COX-2 or Nrf2, validated by mutagenesis assays (e.g., Kd measurements via SPR) .

- MD Simulations : Apply GROMACS for 100-ns simulations to assess binding stability under physiological conditions (e.g., solvation, temperature) .

What quality control protocols ensure reproducibility in Ophiopogonanone A research?

Q. Basic Research Focus

- Standardization : Source authenticated Ophiopogon japonicus (voucher specimens deposited in herbarium). Include negative controls (solvent-only) in bioassays .

- Data Reporting : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

Methodological Notes

- Data Presentation : Tables must be self-contained, with footnotes explaining abbreviations (e.g., LOD = limit of detection) .

- Reproducibility : Publish detailed experimental protocols in supplementary materials, including instrument parameters (e.g., NMR pulse sequences) .

- Ethical Compliance : For in vivo studies, obtain ethics committee approval and disclose conflicts of interest per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.